2-Bromo-5-fluoro-4-nitrobenzoic acid

Thermal Stability Distillation High-Temperature Reactions

Regioisomeric bromo-fluoro-nitrobenzoic acids exhibit divergent reactivity; substituting with cheaper isomers alters selectivity and yields. This specific 2-bromo-5-fluoro-4-nitro pattern positions bromine ortho to carboxylic acid and nitro para to fluorine, enabling orthogonal functionalization: - Ortho-bromine: Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings - Fluorine (activated by para-nitro): SNAr with amines or alkoxides - LogP 2.48 (optimal 1-3 window for oral bioavailability/CNS penetration) - Consistent 97% purity ensures high-quality downstream intermediates (e.g., CAS 952664-69-6).

Molecular Formula C7H3BrFNO4
Molecular Weight 264.006
CAS No. 1805189-72-3
Cat. No. B2873104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-fluoro-4-nitrobenzoic acid
CAS1805189-72-3
Molecular FormulaC7H3BrFNO4
Molecular Weight264.006
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)[N+](=O)[O-])Br)C(=O)O
InChIInChI=1S/C7H3BrFNO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)
InChIKeyYHWXPVUSPPRQLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-fluoro-4-nitrobenzoic Acid Overview


2-Bromo-5-fluoro-4-nitrobenzoic acid (CAS 1805189-72-3) is a polysubstituted aromatic carboxylic acid featuring bromo, fluoro, and nitro groups on a benzoic acid core . It serves as a versatile building block in medicinal chemistry and organic synthesis, enabling sequential functionalization via palladium-catalyzed cross-coupling (at the bromine site) and nucleophilic aromatic substitution (SNAr) (at the fluorine site) . The compound is commercially available at 95–97% purity and is typically stored at room temperature .

2-Bromo-5-fluoro-4-nitrobenzoic Acid vs. Isomers


Despite sharing the same molecular formula (C7H3BrFNO4), regioisomeric bromo-fluoro-nitrobenzoic acids exhibit substantial differences in physicochemical properties and synthetic utility. Variations in substitution pattern alter boiling point, melting point, lipophilicity (LogP), and the electronic activation of each leaving group . For instance, the 2-bromo-5-fluoro-4-nitro substitution array positions the bromine ortho to the carboxylic acid and the nitro group para to the fluorine, creating a unique reactivity profile that cannot be replicated by isomers with different substitution patterns [1]. Generic substitution with a cheaper or more readily available isomer risks altered reaction selectivity, unexpected byproduct formation, and compromised downstream product purity.

2-Bromo-5-fluoro-4-nitrobenzoic Acid Quantitative Comparisons


Boiling Point: Higher Thermal Stability

The target compound exhibits a predicted boiling point of 387.7 °C, which is 23.4 °C higher than the 2-bromo-3-fluoro-6-nitro isomer (364.3 °C) and 8.9 °C higher than the 2-bromo-4-fluoro-5-nitro isomer (379.8 °C) . This elevated boiling point indicates stronger intermolecular interactions and may confer enhanced thermal stability during high-temperature transformations.

Thermal Stability Distillation High-Temperature Reactions

Lipophilicity (LogP) Distinction

The target compound has a reported LogP of 2.48, positioning it between the more hydrophilic 2-bromo-4-fluoro-5-nitro isomer (LogP 1.94–2.1) and the more hydrophobic 4-bromo-5-fluoro-2-nitro isomer (LogP 2.72) [1][2]. This intermediate lipophilicity may offer a balanced profile for membrane permeability and aqueous solubility in biological assays.

Lipophilicity ADME Partition Coefficient

Commercial Purity Benchmarking

2-Bromo-5-fluoro-4-nitrobenzoic acid is routinely supplied at 97% purity by major vendors including Sigma-Aldrich and Fluorochem . While the isomer 4-bromo-5-fluoro-2-nitrobenzoic acid is available at 98% (HPLC), the target compound's 97% specification is competitive and sufficient for most synthetic applications without additional purification.

Purity Quality Control Reproducibility

Cost and Synthetic Complexity

The target compound carries a premium price compared to some regioisomers. For a 1 g quantity, Fluorochem lists £199 (approx. $255), while AKSci offers the 2-bromo-4-fluoro-5-nitro isomer at $133 for 1 g . This cost differential is attributable to the more challenging synthesis of the 2-bromo-5-fluoro-4-nitro substitution pattern, which requires selective nitration or directed ortho-metalation strategies.

Procurement Cost Efficiency Budget Planning

2-Bromo-5-fluoro-4-nitrobenzoic Acid Applications


Cross-Coupling & SNAr for Heterocycle Synthesis

The ortho-bromine serves as a reliable handle for Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings to install aryl, alkenyl, or amino groups [1]. Subsequent SNAr at the fluorine position (activated by the para-nitro group) allows introduction of nucleophiles such as amines or alkoxides, enabling modular construction of polysubstituted arenes and heterocycles. The compound's elevated boiling point (387.7 °C) provides a wider thermal window for high-temperature coupling reactions .

Fluorinated Drug Candidates with Balanced Lipophilicity

With a LogP of 2.48, the target compound imparts an optimal lipophilicity window (1–3) to derived molecules, a desirable feature for CNS-penetrant drug candidates and oral bioavailability [1]. The fluorine atom enhances metabolic stability and modulates pKa, while the nitro group can be reduced to an amine for further diversification. This substitution pattern is particularly valuable in medicinal chemistry programs targeting kinase inhibitors or GPCR modulators .

Precursor to Key Aniline Derivatives

The carboxylic acid can be converted to the corresponding aniline via Curtius rearrangement or Schmidt reaction, yielding 2-bromo-5-fluoro-4-nitroaniline (CAS 952664-69-6) [1]. This aniline serves as a key intermediate for the synthesis of benzimidazoles, quinazolines, and other nitrogen heterocycles prevalent in pharmaceutical pipelines. The consistent 97% purity of the starting acid ensures high-quality downstream intermediates .

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